![molecular formula C14H15N3O3 B2650947 N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide CAS No. 899978-15-5](/img/structure/B2650947.png)
N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide” seems to be a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group at the 5-position and linked to an oxalamide group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “N1, N3 -bis (5-methylisoxazol-3-yl)malonamide”, was synthesized and characterized in a study . The study also discussed the crystallization mechanisms based on supramolecular clusters .
Chemical Reactions Analysis
In the study mentioned earlier, three distinct forms of “N1, N3 -bis (5-methylisoxazol-3-yl)malonamide” were obtained and characterized: two polymorphic forms and one solvate . The presence of DMSO resulted in the formation of a form where the solvent molecule disrupted amide-amide interactions .
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Molecular Docking Studies
One significant application of N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide derivatives involves enzyme inhibition. A study by Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, including compounds related to this compound. These compounds showed inhibitory effects on various enzymes like cholesterol esterase, tyrosinase, and α-amylase. Molecular docking studies were also conducted to understand the binding interactions between these inhibitors and enzymes, providing insights into their potential applications in pharmacology and enzyme regulation (Alyar et al., 2019).
Pharmacological Relevance in Excitatory Amino Acid Receptor Antagonism
The isoxazole amino acid derivative, closely related to this compound, has been investigated for its pharmacological relevance. Krogsgaard‐Larsen et al. (1991) studied the synthesis and pharmacology of compounds structurally similar to this compound. These compounds were found to be antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors and showed potential neuroprotective effects. This research underscores the therapeutic potential of these compounds in neurological disorders (Krogsgaard‐Larsen et al., 1991).
Isoxazoline Synthesis and Its Applications
Isoxazolines, including those related to this compound, are essential in organic synthesis, drug discovery, and chemical biology. Karyakarte et al. (2012) disclosed a method for the stereoselective synthesis of methyleneoxy-substituted isoxazolines, demonstrating the versatility and utility of these compounds in various chemical syntheses (Karyakarte et al., 2012).
Antibacterial and Antimicrobial Properties
Isoxazole derivatives, including those structurally related to this compound, have been explored for their antibacterial and antimicrobial properties. Zaki et al. (2016) investigated the synthesis of isoxazoline, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines, demonstrating their adequate inhibitory efficiency against gram-positive and gram-negative bacteria. This study highlights the potential use of such compounds in developing new antibacterial agents (Zaki et al., 2016).
Direcciones Futuras
The study on “N1, N3 -bis (5-methylisoxazol-3-yl)malonamide” suggests that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This could be a potential area of exploration for “N1-(5-methylisoxazol-3-yl)-N2-phenethyloxalamide” as well.
Propiedades
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-9-12(17-20-10)16-14(19)13(18)15-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVXZOYZAHULIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.